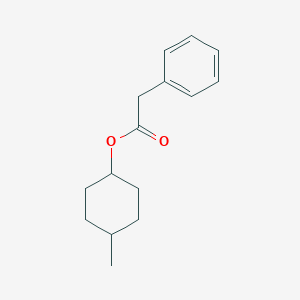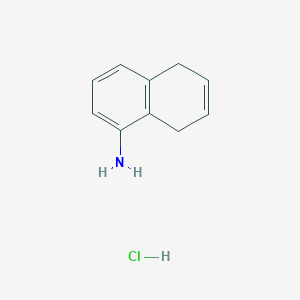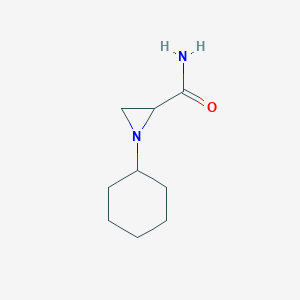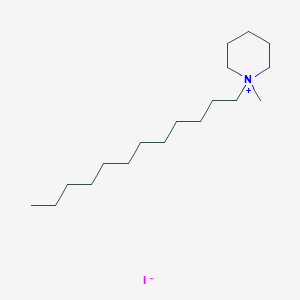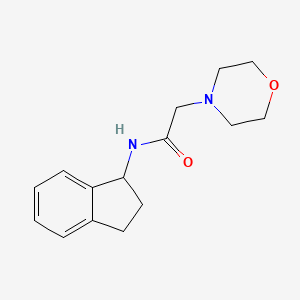
N-(2-Morpholinoacetyl)-1-indanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Morpholinoacetyl)-1-indanamine: is a chemical compound that features a morpholine ring attached to an indanamine structure via an acetyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Morpholinoacetyl)-1-indanamine typically involves the reaction of 1-indanamine with 2-morpholinoacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Morpholinoacetyl)-1-indanamine can undergo oxidation reactions, particularly at the indanamine moiety, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using common reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group in the acetyl linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Indanone derivatives or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted indanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Morpholinoacetyl)-1-indanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for therapeutic applications .
Industry: The compound is also explored for its potential use in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity .
Mecanismo De Acción
The mechanism by which N-(2-Morpholinoacetyl)-1-indanamine exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine ring can interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
N-(2-Morpholinoacetyl)hydrazinocarbothioylbenzamide: This compound shares the morpholinoacetyl group but differs in its core structure, leading to different chemical and biological properties.
2-(N-morpholino)ethanesulfonic acid: Another morpholine-containing compound, but with a sulfonic acid group, used primarily as a buffering agent in biological research.
Uniqueness: N-(2-Morpholinoacetyl)-1-indanamine is unique due to its indanamine core, which imparts specific chemical reactivity and potential biological activity not found in other morpholine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
6520-54-3 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-1-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H20N2O2/c18-15(11-17-7-9-19-10-8-17)16-14-6-5-12-3-1-2-4-13(12)14/h1-4,14H,5-11H2,(H,16,18) |
Clave InChI |
PVQFBTXZDLJYIY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1NC(=O)CN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-(4-chlorophenyl)-1-[4-(diphenylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14724908.png)




![[3,4-Bis(propoxycarbonylamino)phenyl]arsonic acid](/img/structure/B14724931.png)

